2-(2,4-dichlorophénoxy)-N’-hydroxyethanimidamide

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of phenoxy herbicides It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide

Applications De Recherche Scientifique

Herbicide Development

The primary application of 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide is in the development of selective herbicides. It exhibits potent activity against broadleaf weeds while being less harmful to grasses. This selectivity is crucial for crop management in agricultural practices.

Table 1: Herbicidal Efficacy

| Compound | Target Weeds | Selectivity | Reference |

|---|---|---|---|

| 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | Broadleaf weeds | High | |

| 2,4-D | Various broadleaf weeds | Moderate |

Plant Cell Culture

In plant biotechnology, the compound serves as an auxin analogue in plant cell cultures. Its role as a dedifferentiation hormone facilitates callus induction, which is vital for tissue culture and genetic engineering of plants.

Table 2: Role in Plant Cell Culture

| Application | Description | Reference |

|---|---|---|

| Callus Induction | Enhances dedifferentiation in plant tissues | |

| Tissue Culture | Supports growth and regeneration of plant cells |

Biochemical Research

The compound is utilized in biochemical studies to understand its interaction with various enzymes and metabolic pathways. It has shown potential as an inhibitor of enzymes related to disease progression.

Table 3: Enzyme Inhibition Studies

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal properties of the compound demonstrated its effectiveness against a range of broadleaf weeds. Field trials indicated a significant reduction in weed biomass when applied at recommended rates.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial activity of compounds similar to 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide revealed that it effectively inhibited the growth of common pathogens, suggesting its potential use in agricultural settings to manage plant diseases.

Mécanisme D'action

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is broadleaf weeds . The compound acts as a selective herbicide, killing dicots without affecting monocots . It mimics natural auxin at the molecular level , causing uncontrolled growth in the target organisms .

Mode of Action

The compound interacts with its targets by causing uncontrolled growth . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants . It disrupts transport systems and interferes with nucleic acid metabolism . The compound’s main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The role of bacteria, enzymes, and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

It is known that the compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The compound’s action results in the death of broadleaf weeds . It causes uncontrolled growth, leading to damage to vascular tissue and eventual plant death . In animals, large oral doses of 2,4-D have shown harmful effects on the blood, liver, kidney, and thyroid gland .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It is highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are largely determined by its interactions with various biomolecules. It has been suggested that this compound plays a role in the degradation of herbicides, particularly in the context of white-rot fungi

Cellular Effects

The cellular effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are diverse and complex. For instance, it has been observed that the compound can trigger the embryogenic pathway of somatic cells in both dicots and monocots . Additionally, it has been associated with alterations in mitochondrial metabolism and antioxidant status, which can disturb the innate behavior of organisms like zebrafish .

Molecular Mechanism

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which increases the enzyme’s affinity for nicotinamide adenine dinucleotide (NAD+) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can change over time. For instance, it has been observed that the frequency of participants with high 2,4-D levels increased significantly over time in a study examining the effects of the product on human health .

Dosage Effects in Animal Models

The effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can vary with different dosages in animal models. For instance, it has been observed that exposure to the compound at environmentally relevant concentrations can alter mitochondrial metabolism and antioxidant status in zebrafish .

Metabolic Pathways

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide is involved in several metabolic pathways. For instance, it has been suggested that the compound plays a role in the biodegradation of 2,4-D, a widely used herbicide . The compound is thought to interact with various enzymes and cofactors in these pathways.

Transport and Distribution

The transport and distribution of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide within cells and tissues are complex processes. It has been observed that the compound can be transported basipetally in plant tissues .

Subcellular Localization

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is located in the bacterial cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

2-methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a chlorine atom.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is unique due to its specific structural features and its ability to act as a synthetic auxin. Its hydroxylamine group provides distinct reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Activité Biologique

2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide is a synthetic compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

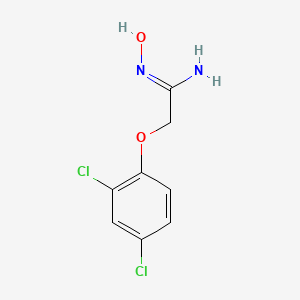

Chemical Structure and Properties

The chemical structure of 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide can be represented as follows:

- Molecular Formula : C10H11Cl2N3O2

- Molecular Weight : 276.12 g/mol

This compound features a dichlorophenoxy group, which is known for its herbicidal properties, along with a hydroxyethanimidamide moiety that may contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 2,4-D exhibit significant anti-inflammatory properties. Molecular docking studies have shown that compounds related to 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide can effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in the inflammatory process. The binding energy values suggest strong interactions with the COX-2 active site, outperforming traditional compounds like 2,4-D itself .

Anticancer Activity

The anticancer potential of 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide has been explored through various assays. For instance, thiosemicarbazide derivatives related to this compound have demonstrated cytotoxic effects against gastric cancer cell lines (MKN74) while sparing normal fibroblasts . The mechanisms of action include:

- Induction of Apoptosis : Compounds showed a significant increase in late apoptotic cells.

- Cell Cycle Arrest : These compounds primarily affected the S phase of the cell cycle, indicating interference with DNA replication.

- DNA Damage : Analysis revealed the presence of abasic sites and double-strand breaks (DSBs) in treated cells .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target/Cell Line | Effect Observed |

|---|---|---|---|

| 2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide | Anti-inflammatory | COX-2 enzyme | Strong binding affinity |

| Thiosemicarbazide derivative | Anticancer | MKN74 gastric cancer cells | Induces apoptosis; cell cycle arrest in S phase; DNA damage |

Case Studies and Research Findings

- Molecular Docking Studies : A study conducted using AutoDock Vina highlighted that the synthesized derivatives of 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide showed superior binding affinities compared to traditional anti-inflammatory agents .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives had selective toxicity towards cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

- DNA Interaction Studies : Spectroscopic analyses indicated that these compounds could intercalate with DNA, potentially disrupting replication processes and leading to cell death .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTVAISQCMDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323863 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79295-15-1 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.